N-(2-(Dimethylamino)-1-methylethyl)octadecanamide

Overview

Description

N-(2-(Dimethylamino)-1-methylethyl)octadecanamide is a compound that has been studied for its potential applications in various fields. It is a type of cationic surfactant that has been applied to hair conditioners . It is known for its excellent solubility in water .

Synthesis Analysis

While specific synthesis methods for N-(2-(Dimethylamino)-1-methylethyl)octadecanamide were not found, related compounds such as Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) have been synthesized using methods like atom transfer radical polymerization (ATRP) .Molecular Structure Analysis

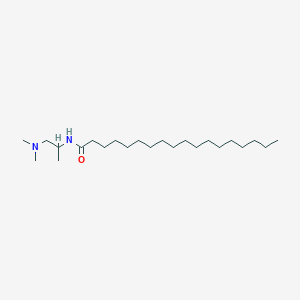

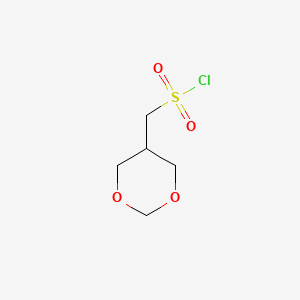

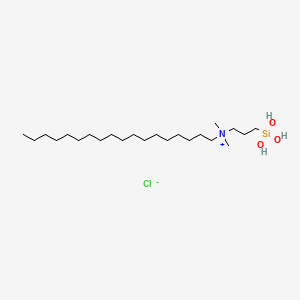

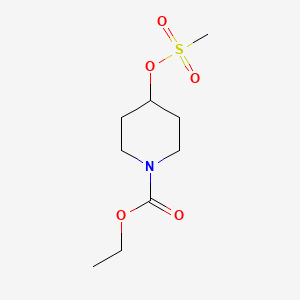

The molecular structure of N-(2-(Dimethylamino)-1-methylethyl)octadecanamide consists of a long carbon chain with an amide group at one end and a dimethylamino group at the other . The molecular weight of this compound is 368.6400 .Physical And Chemical Properties Analysis

N-(2-(Dimethylamino)-1-methylethyl)octadecanamide is known for its excellent solubility in water . Related compounds like PDMAEMA have been studied for their thermal properties .Scientific Research Applications

pH-Sensitive Delivery Carriers

N-(2-(Dimethylamino)-1-methylethyl)octadecanamide, alongside stearic acid, has been utilized in the preparation of pH-sensitive cationic vesicles. These vesicles exhibit stability and integrity changes under varying pH conditions, suggesting their potential application as pH-sensitive delivery carriers for therapeutic agents or genes. The formation of multilamellar vesicles with size variation depending on the molar ratio of components highlights the tunability of these vesicle systems for specific delivery needs (Yang & Kim, 2009).

Dynamin GTPase Inhibition

Research into 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide has identified its critical role in the inhibition of dynamin GTPase, an enzyme involved in endocytosis and other cellular processes. The tertiary dimethylamino-propyl moiety of this compound is essential for its inhibitory activity, presenting a pathway for developing targeted therapies affecting cellular endocytosis and signaling pathways (Gordon et al., 2013).

Photo- and pH-Responsive Release Systems

The combination of N-(2-(Dimethylamino)-1-methylethyl)octadecanamide with other compounds has led to the creation of vesicles that exhibit photo- and pH-responsive release properties. These vesicles can undergo structural and integrity changes in response to UV light and pH variations, making them suitable for controlled release applications in drug delivery and therapeutic treatments (Wang & Kim, 2014).

Antimicrobial Vesicles

Vesicles prepared using N-(2-(Dimethylamino)-1-methylethyl)octadecanamide have demonstrated significant antimicrobial activity, particularly against Propionibacterium acnes. The incorporation of antimicrobial agents like Triclosan into these vesicles enhances their efficacy, suggesting their potential in treating microbial infections and as carriers for antimicrobial compounds (Kim et al., 2002).

Alzheimer's Disease Research

Compounds related to N-(2-(Dimethylamino)-1-methylethyl)octadecanamide, such as derivatives of DDNP, have been used in positron emission tomography studies to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This application provides crucial insights into the progression of Alzheimer's disease and aids in the development of diagnostic and therapeutic strategies (Shoghi-Jadid et al., 2002).

Safety and Hazards

Future Directions

N-(2-(Dimethylamino)-1-methylethyl)octadecanamide and related compounds have potential for future research and applications. For instance, PDMAEMA has been used for a wide range of applications, often involving the synthesis of block copolymers . It has also been studied for its potential use in plant cells .

properties

IUPAC Name |

N-[1-(dimethylamino)propan-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48N2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25(3)4/h22H,5-21H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDDZWVXCNBCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015405 | |

| Record name | N-[2-(Dimethylamino)-1-methylethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(Dimethylamino)-1-methylethyl)octadecanamide | |

CAS RN |

20182-63-2 | |

| Record name | N-(2-(Dimethylamino)-1-methylethyl)octadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020182632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Dimethylamino)-1-methylethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(DIMETHYLAMINO)-1-METHYLETHYL)OCTADECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ804046KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate](/img/structure/B3049236.png)

![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)

![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)